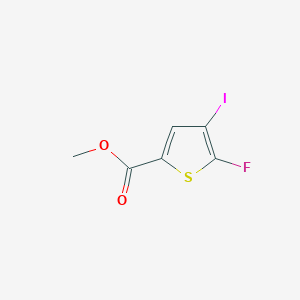
Methyl 5-fluoro-4-iodothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-fluoro-4-iodothiophene-2-carboxylate is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a fluorine atom at the 5-position, an iodine atom at the 4-position, and a carboxylate ester group at the 2-position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-4-iodothiophene-2-carboxylate typically involves the iodination of a fluorinated thiophene derivative followed by esterification. One common method includes:
Iodination: Starting with 5-fluorothiophene-2-carboxylic acid, the compound is treated with iodine and a suitable oxidizing agent (such as hydrogen peroxide) to introduce the iodine atom at the 4-position.
Esterification: The resulting 5-fluoro-4-iodothiophene-2-carboxylic acid is then esterified using methanol and a catalyst (such as sulfuric acid) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-fluoro-4-iodothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-fluoro-4-azidothiophene-2-carboxylate.
Applications De Recherche Scientifique
Methyl 5-fluoro-4-iodothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes and bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-fluoro-4-iodothiophene-2-carboxylate depends on its specific application. In chemical reactions, the presence of the fluorine and iodine atoms can influence the reactivity and selectivity of the compound. The carboxylate ester group can also participate in various reactions, making the compound versatile in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-fluorothiophene-2-carboxylate: Lacks the iodine atom at the 4-position.
Methyl 4-iodothiophene-2-carboxylate: Lacks the fluorine atom at the 5-position.
Methyl 5-chloro-4-iodothiophene-2-carboxylate: Contains a chlorine atom instead of fluorine.
Uniqueness
Methyl 5-fluoro-4-iodothiophene-2-carboxylate is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical properties and reactivity. This dual substitution makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various research applications.
Propriétés
Formule moléculaire |
C6H4FIO2S |
|---|---|
Poids moléculaire |
286.06 g/mol |
Nom IUPAC |
methyl 5-fluoro-4-iodothiophene-2-carboxylate |
InChI |
InChI=1S/C6H4FIO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3 |
Clé InChI |
GDBUZGFGVLHLNL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(S1)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


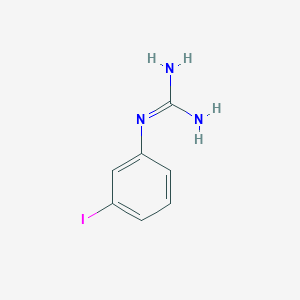
![2-Methyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13676553.png)
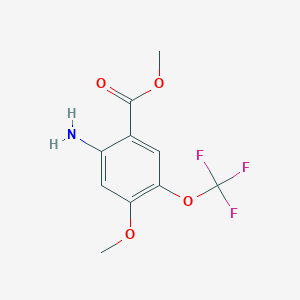
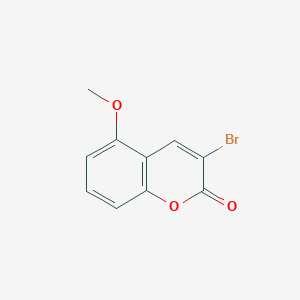
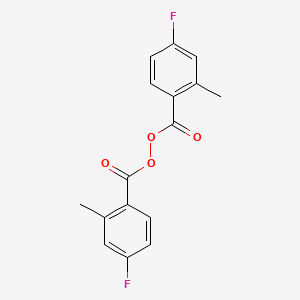
![7-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B13676569.png)
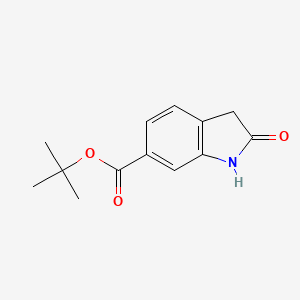
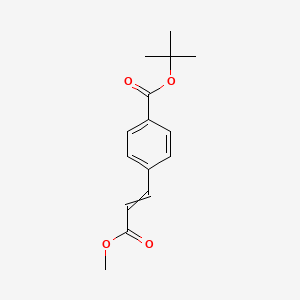
![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B13676595.png)
![1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676599.png)
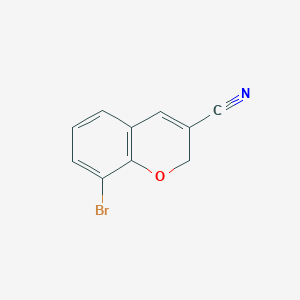

![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)
![Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13676634.png)
